molecular formula C31H48O4 B3037873 (4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate CAS No. 65023-19-0

(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

Cat. No. B3037873
CAS RN: 65023-19-0
M. Wt: 484.7 g/mol
InChI Key: URHQNWRPERDLCK-DFDYYWNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate is a useful research compound. Its molecular formula is C31H48O4 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • The crystal structure of a closely related triterpenoid diketo acid shows carboxyl-to-ketone hydrogen bonding, forming helical hydrogen-bonding chains. This structural analysis contributes to the understanding of molecular interactions and design in pharmaceuticals (Brunskill, Thompson & Lalancette, 1999).

Novel Saponin Isolation

  • A new saponin with a similar icosahydropicene structure was isolated from the roots of Clerodendrum serratum. Saponins like this have pharmacological properties and are used in traditional medicine, highlighting the compound's potential in drug discovery (Bhujbal et al., 2010).

Conjugation with Bisphosphonates

  • Conjugation of natural biologically active compounds and bisphosphonates, which include derivatives of the mentioned compound, can lead to targeted drug delivery. This has implications in developing antitumor drugs and calcium-exchange regulators (Bekker et al., 2013).

Anti-inflammatory Potential

  • Esculentoside B, a compound structurally similar to the one , has shown anti-inflammatory effects by inhibiting specific cellular pathways. This suggests the potential of similar compounds in developing anti-inflammatory medications (Abekura et al., 2019).

Antiproliferative Activity

  • Semisynthetic derivatives of ursolic acid, structurally related to the compound, have been synthesized and shown to inhibit cancer cell growth. This indicates potential applications in cancer therapy (Leal et al., 2012).

properties

IUPAC Name

methyl (4aS,6aR,6bS,10R,12aS,14aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,23-24,33H,9-16,18H2,1-8H3/t19-,21?,23-,24+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQNWRPERDLCK-DFDYYWNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Reactant of Route 2
Reactant of Route 2
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Reactant of Route 4
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Reactant of Route 5
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate
Reactant of Route 6
(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

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